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molecular formula C14H19NO4 B8626851 tert-butyl 9-hydroxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

tert-butyl 9-hydroxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No. B8626851
M. Wt: 265.30 g/mol
InChI Key: SUTPNJOFBHICRS-UHFFFAOYSA-N
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Patent
US08222245B2

Procedure details

A solution of 1,1-dimethylethyl 9-[(phenylmethyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (Preparation 61) (8.25 g, 23.21 mmol) in ethanol (100 ml) was hydrogenated with 10% palladium on carbon (0.825 g, 7.75 mmol) for 18 hours, filtered and evaporated to give 6.16 g of white solid. MS (ES−): C21H25NO4 requires 265; found 264 [M−H+].
Name
1,1-dimethylethyl 9-[(phenylmethyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.825 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9]2[C:19]3[O:18][CH2:17][CH2:16][N:15]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:14][C:13]=3[CH:12]=[CH:11][CH:10]=2)C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[C:19]2[O:18][CH2:17][CH2:16][N:15]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:14][C:13]=2[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
1,1-dimethylethyl 9-[(phenylmethyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Quantity
8.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=CC=CC=2CN(CCOC21)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.825 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2CN(CCOC21)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.16 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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